Methyl 2-methylnon-2-en-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylnon-2-en-4-ynoate is an organic compound with the molecular formula C11H16O2 It is a member of the ester family, characterized by the presence of a carbon-carbon triple bond (alkyne) and a double bond (alkene) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylnon-2-en-4-ynoate can be synthesized through several methods. One common approach involves the alkylation of acetylene. The process typically includes the following steps:
Conversion of Acetylene to 2-Methylnon-4-yne: This involves the alkylation of acetylene using appropriate alkyl halides under basic conditions, such as sodium amide (NaNH2) in liquid ammonia.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and reagents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylnon-2-en-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the triple bond to a double bond or single bond, forming alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Hydroxide ions (OH-)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Carboxylates
Scientific Research Applications
Methyl 2-methylnon-2-en-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-methylnon-2-en-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways. Specific pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl pent-4-ynoate: Similar in structure but with a shorter carbon chain.
Methyl 2-methylpent-4-ynoate: Similar structure with a different substitution pattern.
Uniqueness
Methyl 2-methylnon-2-en-4-ynoate is unique due to its combination of alkyne and alkene functional groups within a relatively long carbon chain. This combination provides distinct reactivity and potential for diverse applications compared to its shorter-chain analogs .
Properties
CAS No. |
65960-09-0 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl 2-methylnon-2-en-4-ynoate |
InChI |
InChI=1S/C11H16O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h9H,4-6H2,1-3H3 |
InChI Key |
QPHXZBYMGLUVQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.